molecular formula C10H9N3O3 B12527239 N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea CAS No. 779267-79-7

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea

Cat. No.: B12527239
CAS No.: 779267-79-7
M. Wt: 219.20 g/mol
InChI Key: AUQGQDJMYOGCCA-UHFFFAOYSA-N
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Description

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea is a substituted isoindole-1,3-dione derivative characterized by a urea functional group (-NH-C(O)-N-CH₃) attached to the aromatic isoindole ring at the 5-position. Its synthesis likely involves coupling reactions between 5-amino-isoindole-1,3-dione derivatives and methyl isocyanate or analogous reagents, followed by purification via crystallization or chromatography .

Properties

CAS No.

779267-79-7

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

1-(1,3-dioxoisoindol-5-yl)-1-methylurea

InChI

InChI=1S/C10H9N3O3/c1-13(10(11)16)5-2-3-6-7(4-5)9(15)12-8(6)14/h2-4H,1H3,(H2,11,16)(H,12,14,15)

InChI Key

AUQGQDJMYOGCCA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC2=C(C=C1)C(=O)NC2=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea typically involves the reaction of isoindoline derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-methylurea can be contextualized by comparing it to analogous isoindole-1,3-dione derivatives described in the literature. Below is a detailed analysis based on the provided evidence:

Structural and Functional Group Variations

Core Modifications: The target compound shares the isoindole-1,3-dione core with compounds 8c (ZHAWOC5979) and 8d (ZHAWOC5682) from . Compounds 9d (ZHAWOC5683) and 9e (ZHAWOC6021) in retain the isoindole-1,3-dione core but incorporate fluorinated benzyl groups and hydroxyl-pentyloxy-phenylacetamide side chains. These modifications enhance lipophilicity compared to the methylurea group in the target compound .

The methylurea group in the target compound may exhibit weaker electron-withdrawing effects but stronger hydrogen-bond donor/acceptor capacity . Molecular Weight and Solubility: The target compound (estimated molecular weight ~245 g/mol) is lighter than 8c (C₃₄H₃₃N₃O₅, MW 579.65 g/mol) and 8d (C₃₃H₃₀FN₃O₅, MW 603.62 g/mol), suggesting better aqueous solubility. However, the acetamide and benzyloxy groups in 8c/8d may confer enhanced membrane permeability .

Spectroscopic Characterization

  • 1H-NMR : The target compound’s urea NH protons would resonate near δ 8–10 ppm (broad), distinct from the acetamide NH signals in 8c (δ 10.2 ppm) and 8d (δ 10.3 ppm). Methyl groups in the urea moiety would appear as singlets near δ 3.0 ppm .
  • 13C-NMR : The urea carbonyl (C=O) carbons would resonate near δ 155–160 ppm, compared to acetamide C=O signals in 8c /8d (δ 168–170 ppm) .

Comparative Data Table

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Features Synthetic Yield
Target Compound Isoindole-1,3-dione N-Methylurea at C5 C₁₀H₉N₃O₃ ~245 (estimated) 1H-NMR: δ 3.0 (s, CH₃), δ 8–10 (NH) Not reported
8c (ZHAWOC5979) Isoindole-1,3-dione Benzyl + Acetamide side chain C₃₄H₃₃N₃O₅ 579.65 1H-NMR: δ 10.2 (NH), δ 4.5 (OCH₂) 44%
8d (ZHAWOC5682) Isoindole-1,3-dione 4-Fluorobenzyl + Acetamide side chain C₃₃H₃₀FN₃O₅ 603.62 1H-NMR: δ 10.3 (NH), δ 7.2–7.4 (Ar-F) 58%
9d (ZHAWOC5683) Isoindole-1,3-dione 4-Fluorobenzyl + Hydroxyl-pentyloxy-acetamide C₂₈H₂₇FN₂O₅ 502.53 1H-NMR: δ 6.9–7.8 (Ar-H), δ 4.6 (OH) 44%

Biological Activity

1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The compound can be represented as follows:

C13H11ClN2\text{C}_{13}\text{H}_{11}\text{Cl}\text{N}_2

Anti-Inflammatory Activity

Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. In one study, compounds were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among the tested derivatives, several demonstrated potent inhibition comparable to established anti-inflammatory agents .

CompoundIC50 (μM)Mechanism of Action
1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline5.0Inhibition of iNOS and COX-2 expression
Control (1400 W)5.0Selective iNOS inhibitor

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been investigated across various cancer cell lines. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.

Cell LineCompoundIC50 (μM)Effect
MCF-7 (Breast)1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline12.5Inhibition of proliferation
HeLa (Cervical)1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline10.0Induction of apoptosis

The biological activity of 1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by modulating signaling pathways associated with proliferation and apoptosis.

Case Studies

  • Anti-inflammatory Study : A study involving RAW 264.7 macrophages demonstrated that treatment with the compound led to a significant reduction in NO production, indicating its potential as an anti-inflammatory agent.
  • Anticancer Study : A series of experiments on breast and cervical cancer cell lines showed that the compound effectively reduced cell viability and induced apoptotic markers.

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